2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, an oxoethyl linker, and a thiophene carboxylate moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-7-12-26-18(14)19(23)25-13-17(22)21-10-8-20(9-11-21)15-5-3-4-6-16(15)24-2/h3-7,12H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYPANVMBFUBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-methoxyphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with an oxoethylating agent to introduce the oxoethyl group. Finally, the thiophene carboxylate moiety is attached through an esterification reaction, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to this one exhibit significant antidepressant effects by modulating neurotransmitter levels in the brain. The piperazine ring is known to interact with serotonin receptors, which are critical in mood regulation .
2. Antipsychotic Properties
The compound's structure suggests potential antipsychotic activity, as it may influence dopaminergic pathways. Studies have shown that derivatives of piperazine can effectively treat schizophrenia and other psychotic disorders by acting as dopamine receptor antagonists .
3. Antitumor Activity
Preliminary studies have suggested that this compound could possess antitumor properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Pharmacological Insights
1. Mechanism of Action
The mechanism of action involves the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This dual action is beneficial for treating conditions like depression and anxiety disorders, providing a broader therapeutic effect .
2. Structure-Activity Relationship (SAR)
The presence of the methoxy group on the phenyl ring enhances lipophilicity, improving the compound's ability to cross the blood-brain barrier. This is crucial for central nervous system (CNS) activity, making it a candidate for CNS-targeted therapies .
Material Science Applications
1. Synthesis of Functional Materials
Due to its unique chemical structure, this compound can be utilized in synthesizing functional materials such as polymers and nanocomposites. Its ability to form stable interactions with other molecules allows it to be integrated into various material matrices for enhanced properties .
2. Drug Delivery Systems
The compound's solubility and stability make it suitable for developing drug delivery systems. It can be encapsulated in nanoparticles or liposomes to improve bioavailability and targeted delivery of therapeutic agents .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. The methoxyphenyl group enhances its binding affinity, while the piperazine ring facilitates interaction with the receptor’s active site. This binding leads to the modulation of receptor activity, influencing various physiological processes such as smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: Shares structural similarities and targets the same receptor.
Uniqueness
2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate stands out due to its unique combination of a methoxyphenyl group and a thiophene carboxylate moiety, which enhances its binding affinity and specificity for alpha1-adrenergic receptors. This makes it a promising candidate for further research and development in various scientific fields .
Biological Activity
The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperazine ring, a thiophene moiety, and a methoxyphenyl group. The unique combination of these structural elements contributes to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. In vitro studies indicate that compounds similar to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate demonstrate moderate to excellent activity against various bacterial strains. For instance, a study noted that derivatives containing the piperazine moiety often showed enhanced antibacterial effects compared to their non-piperazine counterparts .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | E. coli | 15 mm |
| Compound B | S. aureus | 18 mm |
| Compound C | P. aeruginosa | 12 mm |
Antioxidant Activity
The antioxidant potential of the compound has also been evaluated. In one study, compounds with structural similarities were tested for their ability to scavenge free radicals. The results indicated that the presence of hydroxyl and methoxy groups significantly enhances the antioxidant activity, with IC50 values indicating effective inhibition of oxidative stress markers .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 Value (µg/mL) | Control (Ascorbic Acid) |
|---|---|---|
| Compound D | 18.17 | 7.83 |
| Compound E | 20.5 |
The biological effects of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate are believed to stem from its interaction with specific molecular targets such as enzymes and receptors. For instance, it may act as an antagonist at certain receptors involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Case Studies
- In Vivo Studies on Anti-inflammatory Effects : A study demonstrated that related compounds could significantly reduce inflammation in animal models by blocking CCR1 receptors, which are implicated in various inflammatory diseases .
- Clinical Relevance : The compound's structural components suggest potential applications in treating conditions like anxiety and depression due to its piperazine structure, which is known for its psychoactive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
